molecular formula C15H19N3OS2 B3036685 5-[bis(ethylsulfanyl)methyl]-N-phenyl-1H-pyrazole-1-carboxamide CAS No. 400074-71-7

5-[bis(ethylsulfanyl)methyl]-N-phenyl-1H-pyrazole-1-carboxamide

Cat. No. B3036685
CAS RN: 400074-71-7
M. Wt: 321.5 g/mol
InChI Key: HKVVGQIDJBDPHG-UHFFFAOYSA-N
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Description

The compound “5-[bis(ethylsulfanyl)methyl]-N-phenyl-1H-pyrazole-1-carboxamide” is a pyrazole derivative . Pyrazoles are a class of organic compounds with a five-membered aromatic ring, containing two nitrogen atoms at the 1 and 2 positions . They are known for their diverse pharmacological effects and are often used in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

Pyrazole compounds, including “5-[bis(ethylsulfanyl)methyl]-N-phenyl-1H-pyrazole-1-carboxamide”, can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . The structural diversity of pyrazoles is due to the ability to modify through nucleophilic (at C-3 or C-5 positions) and electrophilic substitution (preferably at N-1, N-2, or C-4 positions) reactions .


Molecular Structure Analysis

The molecular formula of “5-[bis(ethylsulfanyl)methyl]-N-phenyl-1H-pyrazole-1-carboxamide” is C15H19N3OS2 . It is a doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .


Chemical Reactions Analysis

Pyrazoles, including “5-[bis(ethylsulfanyl)methyl]-N-phenyl-1H-pyrazole-1-carboxamide”, can undergo various chemical reactions. They have 6π delocalized electrons, which can form a pseudo-aromatic system in the rings . They can be modified through nucleophilic (at C-3 or C-5 positions) and electrophilic substitution (preferably at N-1, N-2, or C-4 positions) reactions .

Future Directions

Pyrazole compounds, including “5-[bis(ethylsulfanyl)methyl]-N-phenyl-1H-pyrazole-1-carboxamide”, have a wide range of applications in various fields of science . The current trends in organic synthesis and medicinal chemistry are shown in convergence with the principles and metrics of green chemistry such as “metal-free” and “solvent-free” reactions, green solvent, homo- and heterogeneous catalyst, multicomponent reactions (MCR), one-pot process, atomic efficiency, molecular docking, primary screening . These trends suggest that the study and application of pyrazole compounds will continue to be a significant area of research in the future.

properties

IUPAC Name

5-[bis(ethylsulfanyl)methyl]-N-phenylpyrazole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS2/c1-3-20-14(21-4-2)13-10-11-16-18(13)15(19)17-12-8-6-5-7-9-12/h5-11,14H,3-4H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKVVGQIDJBDPHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC(C1=CC=NN1C(=O)NC2=CC=CC=C2)SCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[bis(ethylsulfanyl)methyl]-N-phenyl-1H-pyrazole-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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